Fmoc-3-methyl-D-phenylalanine
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with m-tolylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC with DMAP in dichloromethane (DCM).
Oxidation: Potassium permanganate (KMnO4) in acetone.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptide chains.
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced aromatic compounds.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Protein Engineering: Utilized in the study of protein structure and function.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Diagnostic Tools: Used in the creation of diagnostic peptides for medical imaging.
Industry
Biotechnology: Applied in the production of synthetic peptides for research and therapeutic purposes.
Material Science: Investigated for its potential in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a m-tolyl group.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(p-tolyl)propanoic acid: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness
Steric Hindrance: The m-tolyl group provides unique steric hindrance, affecting the reactivity and selectivity of the compound in peptide synthesis.
Electronic Effects: The electronic properties of the m-tolyl group can influence the compound’s behavior in chemical reactions, making it distinct from its analogs.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXPSSISZLAXRE-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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